molecular formula C6H9N3 B14489294 3-(4,5-Dihydro-1H-imidazol-1-yl)propanenitrile CAS No. 65288-37-1

3-(4,5-Dihydro-1H-imidazol-1-yl)propanenitrile

Cat. No.: B14489294
CAS No.: 65288-37-1
M. Wt: 123.16 g/mol
InChI Key: JSEAGAMPHGJSGD-UHFFFAOYSA-N
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Description

3-(4,5-Dihydro-1H-imidazol-1-yl)propanenitrile is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3-(4,5-Dihydro-1H-imidazol-1-yl)propanenitrile can be achieved through several methods. Common synthetic routes include:

    Debus-Radziszewski synthesis: This method involves the reaction of glyoxal, ammonia, and formaldehyde.

    Wallach synthesis: This method uses the dehydrogenation of imidazolines.

    From alpha halo-ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.

    Marckwald synthesis: This method involves the reaction of nitriles with amines.

Chemical Reactions Analysis

3-(4,5-Dihydro-1H-imidazol-1-yl)propanenitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4,5-Dihydro-1H-imidazol-1-yl)propanenitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including antibacterial, antifungal, and anticancer activities.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4,5-Dihydro-1H-imidazol-1-yl)propanenitrile involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

3-(4,5-Dihydro-1H-imidazol-1-yl)propanenitrile can be compared with other imidazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities.

Properties

CAS No.

65288-37-1

Molecular Formula

C6H9N3

Molecular Weight

123.16 g/mol

IUPAC Name

3-(4,5-dihydroimidazol-1-yl)propanenitrile

InChI

InChI=1S/C6H9N3/c7-2-1-4-9-5-3-8-6-9/h6H,1,3-5H2

InChI Key

JSEAGAMPHGJSGD-UHFFFAOYSA-N

Canonical SMILES

C1CN(C=N1)CCC#N

Origin of Product

United States

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